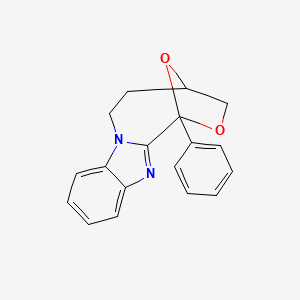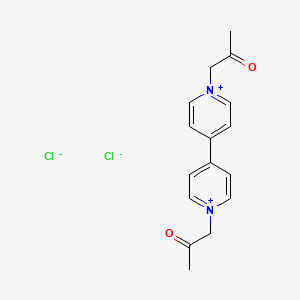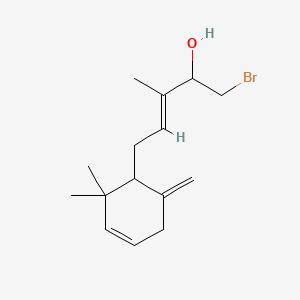
3-Penten-2-ol, 1-bromo-5-(2,2-dimethyl-6-methylene-3-cyclohexen-1-yl)-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palisol: is a hydrated sodium silicate compound known for its intumescent properties. It is widely used in passive fire protection systems due to its ability to form a non-combustible, pressure-resistant, and finely structured heat-insulating protective layer when exposed to high temperatures .
準備方法
Synthetic Routes and Reaction Conditions: : Palisol is synthesized through the reaction of sodium silicate with water. The process involves dissolving sodium silicate in water to form a hydrated sodium silicate solution. This solution is then encapsulated in a rigid thermoplastic profile to enhance its stability and performance .
Industrial Production Methods: : In industrial settings, Palisol is produced by mixing sodium silicate with water under controlled conditions. The mixture is then processed to form sheets or other desired shapes. These sheets are often reinforced with glass fibers and coated with epoxy resin to improve their durability and resistance to environmental factors .
化学反応の分析
Types of Reactions: : Palisol primarily undergoes intumescence, a process where it expands and forms a foam when exposed to heat. This reaction is triggered at temperatures around 100°C, where the water bound in the material evaporates, causing the material to swell and form a protective layer .
Common Reagents and Conditions: : The primary reagent involved in the reaction is water. The reaction conditions include exposure to temperatures above 100°C, which initiates the intumescence process .
Major Products Formed: : The major product formed from the intumescence reaction of Palisol is a non-combustible, pressure-resistant foam. This foam acts as a thermal insulator and prevents the spread of fire and smoke .
科学的研究の応用
Chemistry: : In chemistry, Palisol is used as a fire retardant in various materials, including wood, steel, and aluminum. Its ability to form a protective layer makes it valuable in preventing the spread of fire in chemical laboratories and industrial settings .
Biology: : While Palisol is not directly used in biological research, its fire-retardant properties make it useful in protecting biological samples and equipment from fire hazards .
Medicine: : Palisol is not commonly used in medical applications. its fire-retardant properties can be beneficial in medical facilities to enhance fire safety .
Industry: : In the industry, Palisol is widely used in the construction of fire doors, safety cabinets, and penetration seals for pipes and electrical cables. Its ability to form a protective layer makes it an essential component in passive fire protection systems .
作用機序
The mechanism of action of Palisol involves the evaporation of water bound in the material when exposed to heat. This evaporation process consumes heat energy, causing the material to swell and form a non-combustible, pressure-resistant foam. The foam acts as a thermal insulator, preventing the spread of fire and smoke by filling joints and gaps in building components .
類似化合物との比較
Similar Compounds
Graphite-based Intumescent Materials: These materials also expand when exposed to heat, forming a protective layer.
Ammonium Phosphate-based Intumescent Materials: These materials are used in fire protection but may have different reaction temperatures and expansion properties compared to Palisol.
Uniqueness: : Palisol’s uniqueness lies in its low onset temperature of 100°C and its ability to form a pressure-resistant, finely structured foam. This makes it highly effective in passive fire protection applications, providing both thermal insulation and structural integrity .
特性
CAS番号 |
77249-84-4 |
|---|---|
分子式 |
C15H23BrO |
分子量 |
299.25 g/mol |
IUPAC名 |
(E)-1-bromo-5-(2,2-dimethyl-6-methylidenecyclohex-3-en-1-yl)-3-methylpent-3-en-2-ol |
InChI |
InChI=1S/C15H23BrO/c1-11-6-5-9-15(3,4)13(11)8-7-12(2)14(17)10-16/h5,7,9,13-14,17H,1,6,8,10H2,2-4H3/b12-7+ |
InChIキー |
PSLQVGUCVAPCDK-KPKJPENVSA-N |
異性体SMILES |
C/C(=C\CC1C(=C)CC=CC1(C)C)/C(CBr)O |
正規SMILES |
CC(=CCC1C(=C)CC=CC1(C)C)C(CBr)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


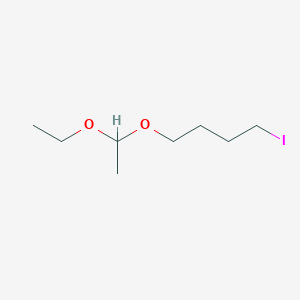
silane](/img/structure/B14433697.png)
![N-{3-[(3-Chloroprop-2-en-1-yl)(2-cyanoethyl)amino]phenyl}acetamide](/img/structure/B14433702.png)
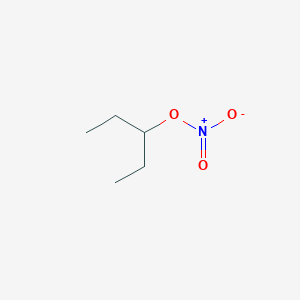






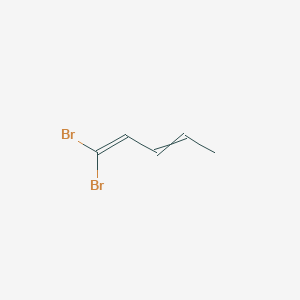
![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)
